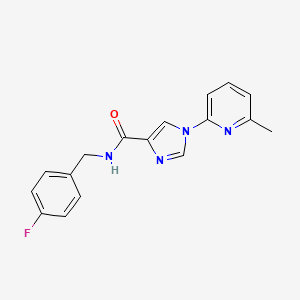

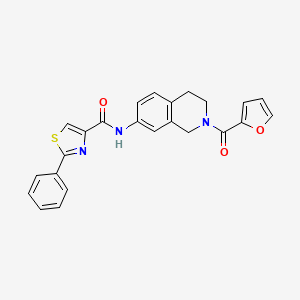

N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. These processes confirm the compound's structure through techniques like FT-IR, 1H NMR, 13C NMR spectroscopy, MS, and X-ray diffraction, ensuring a precise understanding of its molecular framework (Qin et al., 2019).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively analyzed using density functional theory (DFT) and compared with values obtained from X-ray diffraction. This analysis reveals consistency between the DFT-optimized molecular structure and the crystal structure, providing insights into the compound's electrostatic potential and frontier molecular orbitals, which are crucial for understanding its physicochemical properties (Qin et al., 2019).

Chemical Reactions and Properties

Research on similar compounds demonstrates their involvement in nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation reactions, leading to the synthesis of various derivatives. These reactions are facilitated by the compound's versatile chemical structure, offering pathways to synthesize fully substituted furans and other complex molecules, showcasing its significant reactivity and potential as a versatile intermediate in organic synthesis (Pan et al., 2010).

Physical Properties Analysis

The study of related compounds includes detailed examinations of their crystal and molecular structures, revealing significant information about bond lengths, angles, and overall molecular geometry. These analyses contribute to a deeper understanding of the compound's stability, solubility, and other physical characteristics, which are essential for its practical applications in various fields (Richter et al., 2023).

Chemical Properties Analysis

The chemical properties of compounds structurally similar to N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide, such as their reactivity with CO2, reveal their potential as catalysts in chemical transformations. For example, a fluoro-functionalized polymeric N-heterocyclic carbene-Zn complex has shown high activity in catalyzing the formylation and methylation of amines, utilizing CO2 as a carbon source. These findings highlight the compound's role in facilitating sustainable chemical reactions, emphasizing its value in green chemistry (Yang et al., 2015).

Scientific Research Applications

Synthesis and Biological Activity

A study by Kelley et al. (1995) explored the synthesis and anticonvulsant activity of N-benzylpyrrolo[2,3-d]-, -pyrazolo[3,4-d]-, and -triazolo[4,5-d]pyrimidines, imidazole ring-modified analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine. These compounds were tested for anticonvulsant activity, indicating the role of imidazole ring atoms in determining biological activity (Kelley et al., 1995).

Another study by Yang et al. (2015) designed and synthesized a fluoro-functionalized polymeric N-heterocyclic carbene (NHC)-Zn complex (F-PNHC-Zn) using fluorous imidazolium salts as precursors. This complex showed high catalytic activity for formylation and methylation of amines with CO2, highlighting its application in chemical synthesis and environmental remediation (Yang et al., 2015).

Antimicrobial and Antituberculosis Activity

- Richter et al. (2022) reported on the structural characterization and antimycobacterial evaluation of a benzimidazole analogue, demonstrating in vitro activity against Mycobacterium smegmatis. This research contributes to the development of new antituberculosis drugs (Richter et al., 2022).

Chemical Synthesis and Characterization

- Studies on the synthesis, crystal structure, and DFT study of compounds related to N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide provide insights into their chemical properties and potential applications in materials science and drug design. For instance, the work by Qin et al. (2019) on 6-(2-fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide offers valuable information on molecular structure and physicochemical properties (Qin et al., 2019).

N-Heterocyclic Carbene Chemistry

- The imidazo[1,5-a]pyridine skeleton has been identified as a versatile platform for generating new types of stable N-heterocyclic carbenes, which are valuable in catalysis and synthetic chemistry. Alcarazo et al. (2005) synthesized Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes, underscoring the utility of these structures in developing new catalytic agents (Alcarazo et al., 2005).

properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-(6-methylpyridin-2-yl)imidazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-12-3-2-4-16(21-12)22-10-15(20-11-22)17(23)19-9-13-5-7-14(18)8-6-13/h2-8,10-11H,9H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBOGUPHDVFCOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzyl)-1-(6-methyl-2-pyridinyl)-1H-imidazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-butyl-6,7-difluoro-3-[(3-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2496204.png)

![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)

![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)

![N-[3-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)naphthalen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2496220.png)

![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)

![(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2496223.png)